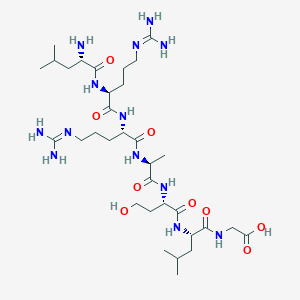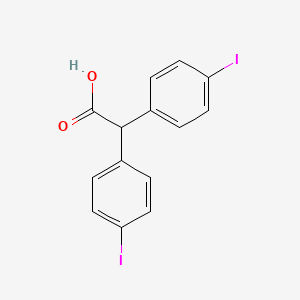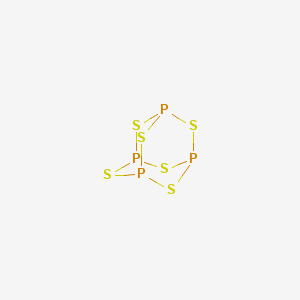
Tetraphosphorus hexasulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraphosphorus hexasulfide is an inorganic compound with the chemical formula P₄S₆. It belongs to the family of phosphorus sulfides, which are compounds containing only phosphorus and sulfur. This compound is known for its unique molecular structure, consisting of a tetrahedral array of four phosphorus atoms bonded to six sulfur atoms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetraphosphorus hexasulfide can be synthesized through the thermolysis of mixtures of phosphorus and sulfur. One common method involves abstracting a sulfur atom from tetraphosphorus heptasulfide (P₄S₇) using triphenylphosphine: [ \text{P}_4\text{S}_7 + \text{Ph}_3\text{P} \rightarrow \text{P}_4\text{S}_6 + \text{Ph}_3\text{PS} ] Another method involves treating alpha-tetraphosphorus pentasulfide (α-P₄S₅) with triphenylarsine sulfide in carbon disulfide (CS₂) to yield alpha-tetraphosphorus hexasulfide (α-P₄S₆) .
Industrial Production Methods: Industrial production of this compound typically involves the controlled fusion of white phosphorus with sulfur in an inert, non-flammable solvent. This method ensures the purity and stability of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Tetraphosphorus hexasulfide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as oxygen or chlorine.
Reduction: Reduction reactions often involve reagents like hydrogen or metal hydrides.
Substitution: Substitution reactions can occur with halogens or other nucleophiles.
Major Products Formed:
Oxidation: Oxidation of this compound can lead to the formation of phosphorus oxides and sulfur oxides.
Reduction: Reduction can produce lower phosphorus sulfides or elemental phosphorus and sulfur.
Substitution: Substitution reactions can yield various phosphorus halides and sulfur-containing compounds.
Aplicaciones Científicas De Investigación
Tetraphosphorus hexasulfide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of other phosphorus-sulfur compounds and as a precursor for the preparation of organophosphorus compounds.
Medicine: this compound and its derivatives are being explored for their potential use in drug delivery systems and as therapeutic agents.
Mecanismo De Acción
The mechanism by which tetraphosphorus hexasulfide exerts its effects involves its ability to undergo homolytic substitution reactions. This mechanism is responsible for its radical-trapping antioxidant activity. The compound’s molecular targets include various reactive oxygen species and free radicals, which it neutralizes through the formation of stabilized perthiyl radicals .
Comparación Con Compuestos Similares
- Phosphorus sesquisulfide (P₄S₃)
- Phosphorus pentasulfide (P₄S₅)
- Tetraphosphorus heptasulfide (P₄S₇)
- Tetraphosphorus octasulfide (P₄S₈)
Comparison: Tetraphosphorus hexasulfide is unique among phosphorus sulfides due to its specific molecular structure and reactivity. Unlike phosphorus sesquisulfide, which is used in match production, this compound has broader applications in chemistry and industry. Compared to phosphorus pentasulfide, which is produced on a larger scale, this compound is more specialized and used in specific research and industrial applications .
Propiedades
Número CAS |
12165-71-8 |
|---|---|
Fórmula molecular |
P4S6 |
Peso molecular |
316.3 g/mol |
Nombre IUPAC |
2,4,6,8,9,10-hexathia-1,3,5,7-tetraphosphatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/P4S6/c5-1-6-3-8-2(5)9-4(7-1)10-3 |
Clave InChI |
ZYCRSZQVMREWQH-UHFFFAOYSA-N |
SMILES canónico |
P12SP3SP(S1)SP(S2)S3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



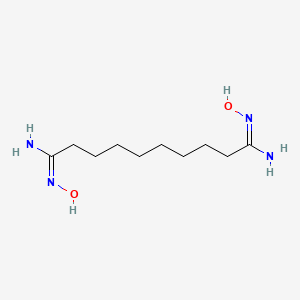
![n-(8-Cyanobicyclo[4.2.0]octa-1,3,5-trien-2-yl)-acetamide](/img/structure/B13745114.png)
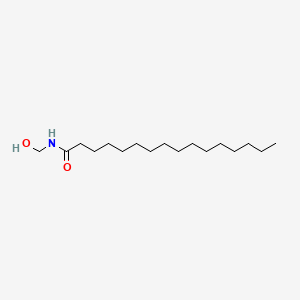
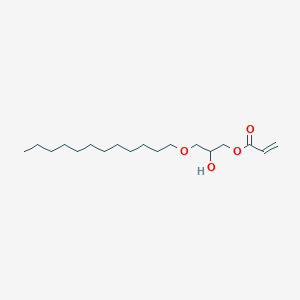
![N-[1-(3-benzyl-7-chloro-4H-quinazolin-2-yl)propyl]-4-bromo-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B13745126.png)
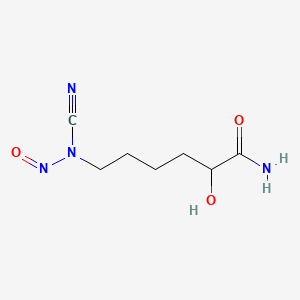
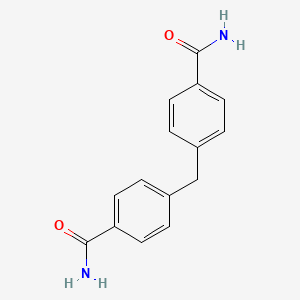
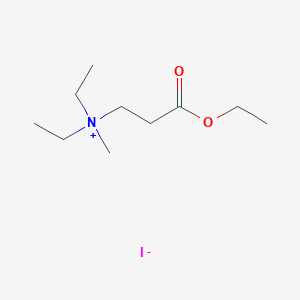
![Peroxide, [4-(1,1-dimethylethyl)cyclohexylidene]bis[(1,1-dimethylethyl)](/img/structure/B13745149.png)

